Se-(p-Nitrobenzyl)-6-selenoinosine
Overview
Description
Se-(p-Nitrobenzyl)-6-selenoinosine is an organoselenium compound that incorporates both selenium and a nitrobenzyl group into its structure
Mechanism of Action
Target of Action
The primary target of Se-(p-Nitrobenzyl)-6-selenoinosine is Glutathione S-transferase P . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Biochemical Pathways
This compound affects the glutathione pathway . Glutathione is a small intracellular thiol molecule that serves as a strong non-enzymatic antioxidant. It regulates multiple metabolic functions, including the protection of membranes and proteins under stress conditions .
Pharmacokinetics
It’s known that the compound’s stability is influenced by the choice of protecting group . The p-nitrobenzyl (pNB) group has been found to be more stable than other groups, such as the acetamidomethyl (Acm) and trimethylacetamidomethyl (Tacm) groups .
Result of Action
The result of this compound’s action is the modulation of the glutathione pathway, which can lead to changes in the cellular redox state and potentially affect the cell’s response to stress .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH and temperature of its environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Se-(p-Nitrobenzyl)-6-selenoinosine typically involves the reaction of 6-selenoinosine with p-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Se-(p-Nitrobenzyl)-6-selenoinosine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Se-(p-Nitrobenzyl)-6-selenoinosine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in cancer research.
Comparison with Similar Compounds
Similar Compounds
p-Nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the selenium atom.
6-Selenoinosine: Contains selenium but lacks the nitrobenzyl group.
p-Nitrobenzyl selenocyanate: Contains both selenium and a nitrobenzyl group but in a different structural arrangement.
Uniqueness
Se-(p-Nitrobenzyl)-6-selenoinosine is unique due to the combination of selenium and nitrobenzyl groups in its structure.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNANXPIYMOXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305348 | |
Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40144-12-5 | |
Record name | NSC170362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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